molecular formula C8H19N B13883030 (3,3-Dimethylbutyl)(ethyl)amine

(3,3-Dimethylbutyl)(ethyl)amine

Cat. No.: B13883030
M. Wt: 129.24 g/mol
InChI Key: HLSPSIVLFJLIAT-UHFFFAOYSA-N
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Description

N-ethyl-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3,3-dimethylbutan-1-amine can be synthesized through several methods. One common method involves the alkylation of 3,3-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3,3-dimethylbutan-1-amine

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Conditions: Basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide

    Reaction: [ \text{3,3-dimethylbutan-1-amine} + \text{ethyl bromide} \rightarrow \text{N-ethyl-3,3-dimethylbutan-1-amine} + \text{hydrogen bromide} ]

Industrial Production Methods

In industrial settings, the production of N-ethyl-3,3-dimethylbutan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines under specific conditions.

    Substitution: N-ethyl-3,3-dimethylbutan-1-amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Alkylated or acylated amines

Scientific Research Applications

N-ethyl-3,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amines and amine derivatives.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: N-ethyl-3,3-dimethylbutan-1-amine is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3,3-dimethylbutan-1-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbutan-1-amine: A tertiary amine with two methyl groups and one butyl group attached to the nitrogen atom.

    N-ethyl-3,3-dimethylcyclobutan-1-amine: A similar compound with a cyclobutane ring structure.

Uniqueness

N-ethyl-3,3-dimethylbutan-1-amine is unique due to its specific alkyl group arrangement, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group and the 3,3-dimethylbutyl group provides distinct steric and electronic properties compared to other similar amines.

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N-ethyl-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-5-9-7-6-8(2,3)4/h9H,5-7H2,1-4H3

InChI Key

HLSPSIVLFJLIAT-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(C)(C)C

Origin of Product

United States

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